molecular formula C10H11NO B1526211 1-(1-Benzofuran-3-yl)ethan-1-amine CAS No. 1270473-91-0

1-(1-Benzofuran-3-yl)ethan-1-amine

Cat. No. B1526211
CAS RN: 1270473-91-0
M. Wt: 161.2 g/mol
InChI Key: IMDAWZCPOGRWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Benzofuran-3-yl)ethan-1-amine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as a catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which include “1-(1-Benzofuran-3-yl)ethan-1-amine”, have been found to exhibit strong anti-tumor activities . They have been used in the development of anticancer agents .

Antibacterial Properties

These compounds have also shown significant antibacterial properties . They have been screened for antibacterial activities using standard and clinical strains .

Anti-Oxidative Effects

Benzofuran compounds are known for their anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.

Anti-Viral Applications

The anti-viral activities of benzofuran compounds have been explored in various studies . For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Analgesic Activity

Some substituted 1-Benzofurans have been synthesized and tested for their analgesic (pain-relieving) activity .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . These derivatives are difficult to prepare and have potential applications in various fields of research .

Cytotoxic Properties

The cytotoxic properties of benzofuran compounds have been tested on human cancer cells and healthy cells . This research could lead to the development of new therapeutic strategies for cancer treatment.

Potential Natural Drug Lead Compounds

Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1-(1-benzofuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAWZCPOGRWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Benzofuran-3-yl)ethan-1-amine
Reactant of Route 2
1-(1-Benzofuran-3-yl)ethan-1-amine
Reactant of Route 3
1-(1-Benzofuran-3-yl)ethan-1-amine
Reactant of Route 4
1-(1-Benzofuran-3-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(1-Benzofuran-3-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(1-Benzofuran-3-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.